molecular formula C11H21NO2 B1466606 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol CAS No. 1494439-20-1

1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol

Cat. No.: B1466606
CAS No.: 1494439-20-1
M. Wt: 199.29 g/mol
InChI Key: FRLVCJYAVVNSCU-UHFFFAOYSA-N
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Description

1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol is a chemical compound that features a piperidine ring substituted with a hydroxycyclopentylmethyl group. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol typically involves the following steps:

    Formation of the Hydroxycyclopentylmethyl Group: This can be achieved through the hydroxylation of cyclopentylmethyl derivatives using oxidizing agents such as osmium tetroxide or hydrogen peroxide.

    Attachment to the Piperidine Ring: The hydroxycyclopentylmethyl group is then introduced to the piperidine ring through nucleophilic substitution reactions. Common reagents for this step include alkyl halides and bases like sodium hydride or potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxycyclopentylmethyl group can be replaced by other functional groups using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions:

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydride, potassium carbonate.

    Solvents: Tetrahydrofuran, dichloromethane.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol has several scientific research applications, including:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, such as analgesics, anti-inflammatory agents, and antipsychotics.

    Biological Studies: The compound is used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.

    Chemical Synthesis: It is employed as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.

    Pharmacological Research: Researchers use this compound to investigate its pharmacokinetics, pharmacodynamics, and potential as a lead compound for drug development.

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring containing one nitrogen atom, widely used in medicinal chemistry.

    Piperine: An alkaloid found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Matrine: A piperidine alkaloid with anticancer and antiviral activities.

    Berberine: An isoquinoline alkaloid with antimicrobial and antidiabetic effects.

Uniqueness: 1-[(1-Hydroxycyclopentyl)methyl]piperidin-4-ol is unique due to the presence of the hydroxycyclopentylmethyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its pharmacological profile, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

1-[(1-hydroxycyclopentyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c13-10-3-7-12(8-4-10)9-11(14)5-1-2-6-11/h10,13-14H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLVCJYAVVNSCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CN2CCC(CC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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